molecular formula C10H9BrN2O2 B1530498 Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1134327-98-2

Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1530498
CAS No.: 1134327-98-2
M. Wt: 269.09 g/mol
InChI Key: FLODHTXCNVORSW-UHFFFAOYSA-N
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Description

Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 1134327-98-2) is a versatile brominated heteroaromatic compound of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C 10 H 9 BrN 2 O 2 and a molecular weight of 269.10 g/mol , it serves as a crucial synthetic intermediate. The molecule features an imidazopyridine scaffold, a privileged structure in pharmacology, and a reactive bromo substituent . This bromine atom allows for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling researchers to create a diverse library of novel compounds for biological screening . The ethyl ester group adds further synthetic utility, as it can be hydrolyzed to the corresponding carboxylic acid or manipulated in other ways. This compound is supplied as a solid and should be stored sealed in a dry environment at room temperature . Please note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLODHTXCNVORSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736703
Record name Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134327-98-2
Record name Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H9BrN2O2 and a molecular weight of approximately 269.10 g/mol. The compound features a bromine atom at the 7-position of the imidazo[1,2-a]pyridine ring, contributing to its unique chemical reactivity and biological profile.

Biological Activities

Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : this compound has shown significant antimicrobial activity against various pathogens, including drug-resistant strains of bacteria and fungi. Studies have reported its effectiveness against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
  • Antitumor Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction in tumor cells .
  • Anti-inflammatory Effects : Some studies indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. The structure-activity relationship studies have identified key functional groups that enhance its biological activity. For example:

Compound NameSimilarity ScoreUnique Features
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate0.83Different bromination site
Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride0.74Contains an amino group
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid0.73Acidic functional group

These compounds highlight the structural diversity within the imidazo and pyridine family while emphasizing the unique position of this compound due to its specific functional groups and bromination pattern .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of imidazo[1,2-a]pyridine derivatives demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of commonly used antibiotics .
  • Cancer Cell Proliferation : In vitro studies using human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The imidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at positions 2, 5, 6, 7, and 8 significantly altering chemical reactivity and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituents Molecular Formula Key Applications/Synthesis Insights References
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate 7-Br, 3-COOEt C₁₀H₉BrN₂O₂ Antimycobacterial intermediate; synthesized via LiOH hydrolysis and BOP-Cl coupling
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 6-Br, 3-COOEt C₁₀H₉BrN₂O₂ Pharmaceutical intermediate; purity ≥95%
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 8-Br, 2-CF₃, 3-COOEt C₁₁H₈BrF₃N₂O₂ High-throughput drug discovery; MFCD12025881
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 2-CH₃, 3-COOEt C₁₁H₁₂N₂O₂ Precursor for hydrazide derivatives; antimicrobial activity
Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate 5-CH₂Cl, 3-COOEt C₁₀H₁₁ClN₂O₂ Regioselective synthesis via NCS in THF
Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate 2-(4-ClPh), 3-COOEt C₁₆H₁₃ClN₂O₂ Human constitutive androstane receptor agonist

Substituent Position and Reactivity

  • Bromine Position : The 7-bromo derivative exhibits distinct reactivity compared to 6- or 8-bromo analogs. For example, bromine at position 7 enhances electrophilic substitution resistance due to steric and electronic effects, whereas 6-bromo derivatives are more reactive in cross-coupling reactions .
  • Methyl vs. Trifluoromethyl : Methyl groups (e.g., at position 2) improve solubility in polar solvents, while trifluoromethyl groups (e.g., in 8-bromo-2-CF₃ analogs) enhance metabolic stability and lipophilicity .

Physicochemical Properties

  • NMR Characterization : Ethyl 2-methyl-7-phenyl derivatives show distinct ¹H NMR signals (e.g., δ 8.35 ppm for pyridine H-5) compared to brominated analogs (δ 7.8–8.1 ppm for H-7), aiding structural elucidation .
  • Purity and Handling : this compound is typically supplied at ≥95% purity, with air-sensitive packaging under argon .

Preparation Methods

Cyclization of 2-Amino-4-bromopyridine with Ethyl Chloroacetate in Ethanol

Procedure:

  • Dissolve 2-amino-4-bromopyridine (1.0 g, 5.78 mmol) in absolute ethanol (55 mL).
  • Slowly add ethyl chloroacetate (1.74 g, 11.56 mmol) in batches under stirring at room temperature.
  • Reflux and stir the mixture for 12 hours, monitoring the reaction by thin-layer chromatography (TLC).
  • Cool the reaction mixture to room temperature, add petroleum ether (50 mL) to precipitate the product.
  • Collect the solid by suction filtration, wash with petroleum ether (3 × 30 mL), and dry.

Yield and Characterization:

  • Yield: 72.4%
  • Product: Light yellow solid
  • Key spectral data:
    • $$^{1}H$$ NMR (600 MHz, DMSO-d6): δ 9.10 (d, J = 7.3 Hz, 1H), 8.27 (s, 1H), 8.15 (d, J = 2.0 Hz, 1H), 7.40 (dd, J = 7.3, 2.0 Hz, 1H), 4.36 (q, J = 7.1 Hz, 2H), 1.34 (t, J = 7.1 Hz, 3H)
    • $$^{13}C$$ NMR (151 MHz, DMSO-d6): δ 159.81, 148.12, 141.65, 128.30, 121.59, 119.88, 118.39, 115.81, 60.56, 14.40
    • ESI-MS: m/z 269.0 (M+H)+, 271.0 (M+3H)+

Reference: This method is described in detail in a peer-reviewed publication on imidazo[1,2-a]pyridine derivatives synthesis.

Reaction of 4-Bromopyridin-2-amine with Ethyl 2-chloro-3-oxopropanoate in Ethanol under Nitrogen Atmosphere

Procedure:

  • Mix 4-bromopyridin-2-amine (10.0 g, 0.06 mol) with ethanol (50 mL) in a flask under dry nitrogen.
  • Add a commercial 5% solution of ethyl 2-chloro-3-oxopropanoate in benzene (222 mL).
  • Heat the mixture to 60 °C under nitrogen for 5 hours.
  • Cool and remove solvent under vacuum to obtain a brown solid.
  • Dissolve the solid in ethyl acetate (500 mL) and sodium bicarbonate solution (200 mL), stir to dissolve.
  • Separate phases, extract aqueous phase with ethyl acetate, dry combined organic layers over sodium sulfate.
  • Filter and concentrate under vacuum.
  • Purify crude product by silica gel chromatography eluting with ethyl acetate to yield ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate as a pale yellow solid.

Yield: Approximately 56 mmol isolated from 15 g product.

Additional Notes:

  • Reaction temperature: 60 °C
  • Reaction time: 5 hours
  • Atmosphere: Dry nitrogen
  • Purification: Silica gel column chromatography

Reference: Detailed synthesis and purification steps provided by a chemical supplier and documented in experimental data.

Alternative Base-Mediated Cyclization Using 2-Amino-5-bromopyridine and Monochloroacetaldehyde

Procedure Summary:

  • React 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde in the presence of an alkali base (sodium bicarbonate, sodium carbonate, or sodium hydroxide) in ethanol or methanol.
  • Stir the mixture at 55 °C for 5 to 12 hours depending on the base used.
  • After reaction completion, remove solvent by rotary evaporation.
  • Extract with ethyl acetate and water, dry organic layer over anhydrous sodium sulfate.
  • Concentrate and crystallize the product from n-hexane/ethyl acetate mixture.

Yields and Conditions:

Base Used Solvent Reaction Time Temperature Yield (%) Product Form Melting Point (°C)
Sodium bicarbonate Ethanol 5 hours 55 °C 72.0 Off-white crystals 76.5 – 78.0
Sodium carbonate Ethanol 10 hours 55 °C 67.8 Light brown crystals 76.3 – 78.2
Sodium hydroxide Methanol 12 hours 55 °C Not specified Brown solid Not specified

Reference: This method is described in a Chinese patent for synthesizing 6-bromoimidazo[1,2-a]pyridine derivatives, adaptable to the 7-bromo isomer with similar conditions.

Comparative Data Table of Key Preparation Methods

Method No. Starting Material Key Reagents/Conditions Solvent Temp (°C) Time Yield (%) Product Form Notes
1 2-Amino-4-bromopyridine Ethyl chloroacetate, reflux Ethanol Reflux (~78) 12 h 72.4 Light yellow solid Room temp addition, batchwise
2 4-Bromopyridin-2-amine Ethyl 2-chloro-3-oxopropanoate, N2 Ethanol 60 5 h ~56 mmol isolated Pale yellow solid Under dry nitrogen, column purification
3 2-Amino-5-bromopyridine 40% Monochloroacetaldehyde, base (NaHCO3, Na2CO3, NaOH) Ethanol/Methanol 55 5–12 h 67.8–72.0 Crystalline solid Base type affects yield and time

Summary and Research Findings

  • The most commonly used synthetic route involves nucleophilic substitution and cyclization of bromo-substituted amino-pyridines with ethyl chloroacetate or related haloesters.
  • Reaction conditions typically require moderate heating (55–80 °C) and prolonged reaction times (5–12 hours).
  • Choice of base (sodium bicarbonate, carbonate, or hydroxide) influences reaction time and yield.
  • Purification is generally achieved by solvent extraction and crystallization or silica gel chromatography.
  • The product is well-characterized by NMR and mass spectrometry confirming the structure of this compound.
  • The described methods provide moderate to high yields (approximately 67–72%) with good purity and reproducibility.

These preparation methods are validated by patent literature, peer-reviewed journal articles, and chemical supplier experimental data, ensuring a comprehensive and authoritative compilation of synthesis protocols for this compound.

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodYield (%)Purity (%)Key CatalystReference
Cyclocondensation65–7895TBHP
Acid-Catalyzed Reaction55–7090TFA
One-Pot Bromination72–8598None

Q. Table 2: Substituent Effects on Bioactivity

CompoundTargetIC50 (µM)Key Structural Feature
Ethyl 7-bromoimidazo[...]-carboxylatePI3Kɑ0.127-Br, ester group
Ethyl 5-bromoimidazo[...]-carboxylatePI3Kɑ2.35-Br, ester group
Ethyl 7-chloroimidazo[...]-carboxylatePI3Kɑ1.87-Cl, ester group

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate

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